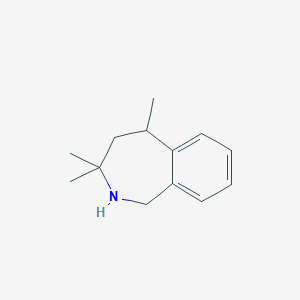
3,3,5-trimethyl-2,3,4,5-tetrahydro-1H-2-benzazepine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Beschreibung
3,3,5-trimethyl-2,3,4,5-tetrahydro-1H-2-benzazepine is a useful research compound. Its molecular formula is C13H19N and its molecular weight is 189.30 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biologische Aktivität
3,3,5-trimethyl-2,3,4,5-tetrahydro-1H-2-benzazepine is a bicyclic compound that has garnered attention in pharmacological research due to its potential biological activities. This article synthesizes findings from various studies to elucidate its biological activity, focusing on receptor interactions and therapeutic potentials.
- Molecular Formula: C12H17N
- CAS Number: 4113-04-6
- Molecular Weight: 175.27 g/mol
Biological Activity Overview
The compound has been primarily investigated for its interaction with muscarinic receptors and its potential as a therapeutic agent in various neurological conditions.
Muscarinic Receptor Antagonism
Recent studies have highlighted the compound's role as a selective antagonist for muscarinic receptors, particularly the M(3) subtype. In vitro assays showed that derivatives of tetrahydro-1H-2-benzazepin exhibited significant antagonistic activity with log(10)K(B) values reaching up to 7.2. This indicates a strong binding affinity and selectivity over other receptor subtypes such as M(2) .
Structure-Activity Relationship (SAR)
The structure of this compound plays a crucial role in its biological activity. Modifications at various positions can significantly alter receptor affinity and selectivity:
- Position Modifications: Substituting different groups at specific positions on the benzazepine ring has been shown to enhance or diminish biological activity.
- Example: The introduction of alkyl or aryl groups can improve receptor binding and selectivity .
Case Studies and Research Findings
- In Vitro Studies:
- Neuropharmacological Applications:
Comparative Analysis of Biological Activity
The following table summarizes the biological activities of various derivatives of tetrahydro-benzazepine compared to this compound:
| Compound | Log(10)K(B) Value | Selectivity (M(3)/M(2)) | Therapeutic Potential |
|---|---|---|---|
| This compound | Up to 7.2 | ~40 | Asthma treatment |
| Derivative A (e.g., N-methyl variant) | 6.8 | ~20 | Reduced efficacy in asthma |
| Derivative B (e.g., phenyl-substituted) | 7.0 | ~30 | Improved CNS penetration |
Eigenschaften
Molekularformel |
C13H19N |
|---|---|
Molekulargewicht |
189.30 g/mol |
IUPAC-Name |
3,3,5-trimethyl-1,2,4,5-tetrahydro-2-benzazepine |
InChI |
InChI=1S/C13H19N/c1-10-8-13(2,3)14-9-11-6-4-5-7-12(10)11/h4-7,10,14H,8-9H2,1-3H3 |
InChI-Schlüssel |
DVSDFKWNHPZIDC-UHFFFAOYSA-N |
SMILES |
CC1CC(NCC2=CC=CC=C12)(C)C |
Kanonische SMILES |
CC1CC(NCC2=CC=CC=C12)(C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















